REACTION_CXSMILES
|
N[C:2]1[CH:3]=[CH:4][C:5]([F:17])=[C:6]([C:8]2[C:9]([C:15]#[N:16])=[CH:10][C:11]([F:14])=[CH:12][CH:13]=2)[CH:7]=1.N([O-])=O.[Na+].[BrH:22]>O1CCOCC1.O.[Cu]Br>[Br:22][C:2]1[CH:3]=[CH:4][C:5]([F:17])=[C:6]([C:8]2[C:9]([C:15]#[N:16])=[CH:10][C:11]([F:14])=[CH:12][CH:13]=2)[CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
copper(I) bromide
|
Quantity
|
21.5 g
|
Type
|
catalyst
|
Smiles
|
[Cu]Br
|
Name
|
5′-Amino-4,2′-difluorobiphenyl-2-carbonitrile
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
NC=1C=CC(=C(C1)C=1C(=CC(=CC1)F)C#N)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
6.9 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at <4° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
then treated with
|
Type
|
CUSTOM
|
Details
|
did not exceed 4° C
|
Type
|
ADDITION
|
Details
|
Once addition
|
Type
|
ADDITION
|
Details
|
before pouring
|
Type
|
CUSTOM
|
Details
|
the reaction into
|
Type
|
WAIT
|
Details
|
The resulting dark mixture was left
|
Type
|
STIRRING
|
Details
|
to stir at ambient temperature for 15 min
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
then heated at 50° C. for 40 min
|
Duration
|
40 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling to ambient temperature the mixture
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×400 ml)
|
Type
|
WASH
|
Details
|
The organics were combined then washed with 10% ammonium hydroxide (500 ml), water (500 ml), brine (400 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
Filtration and evaporation to dryness
|
Type
|
CUSTOM
|
Details
|
gave a brown oil, which
|
Type
|
CUSTOM
|
Details
|
crystallised
|
Type
|
CUSTOM
|
Details
|
Purification of this residue
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by dry flash chromatography (silica gel, 2-4% EtOAc/isohexane)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(C1)C=1C(=CC(=CC1)F)C#N)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.5 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |